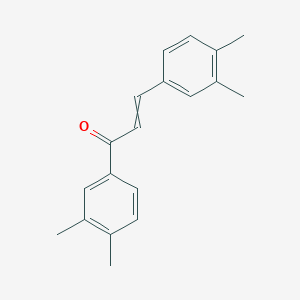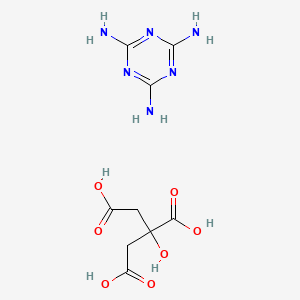
2-Hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is an organic carboxylic acid with three carboxyl functional groups (−COOH). It is a key intermediate in the citric acid cycle (Krebs cycle), which is fundamental to all aerobic organisms. 1,3,5-Triazine-2,4,6-triamine, also known as melamine, is an organic compound with a triazine ring structure. It is widely used in the production of melamine resins and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates by Aspergillus niger. The industrial production involves the fermentation of molasses or corn steep liquor under controlled pH and temperature conditions .
1,3,5-Triazine-2,4,6-triamine is synthesized from urea through a high-temperature and high-pressure reaction. The process involves heating urea to 200-250°C in the presence of ammonia, resulting in the formation of melamine .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo esterification to form citrate esters.
1,3,5-Triazine-2,4,6-triamine undergoes:
Condensation: It reacts with formaldehyde to form melamine-formaldehyde resins.
Substitution: It can react with chlorine to form cyanuric chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Isocitric acid.
Esterification: Citrate esters.
Applications De Recherche Scientifique
2-Hydroxypropane-1,2,3-tricarboxylic acid is used in:
Chemistry: As a buffer and chelating agent.
Biology: In the citric acid cycle for energy production.
Medicine: As an anticoagulant in blood transfusions.
Industry: In food and beverage as a flavoring and preservative.
1,3,5-Triazine-2,4,6-triamine is used in:
Chemistry: In the synthesis of melamine resins.
Biology: As a nitrogen source in fertilizers.
Medicine: In the production of pharmaceuticals.
Industry: In the manufacture of laminates, adhesives, and coatings.
Mécanisme D'action
2-Hydroxypropane-1,2,3-tricarboxylic acid acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. It also plays a crucial role in the citric acid cycle, facilitating the production of ATP through the oxidation of acetyl-CoA .
1,3,5-Triazine-2,4,6-triamine acts as a cross-linking agent in melamine-formaldehyde resins, providing durability and heat resistance to the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropane-1,2,3-tricarboxylic acid: Isocitric acid, aconitic acid, and trimesic acid.
1,3,5-Triazine-2,4,6-triamine: Cyanuric acid, cyanuric chloride, and melamine cyanurate.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in the food and beverage industry. 1,3,5-Triazine-2,4,6-triamine is unique for its high nitrogen content and its application in the production of durable and heat-resistant materials .
Propriétés
Numéro CAS |
665053-44-1 |
|---|---|
Formule moléculaire |
C9H14N6O7 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H8O7.C3H6N6/c7-3(8)1-6(13,5(11)12)2-4(9)10;4-1-7-2(5)9-3(6)8-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H6,4,5,6,7,8,9) |
Clé InChI |
SSVOIWJKJYHFGT-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C1(=NC(=NC(=N1)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



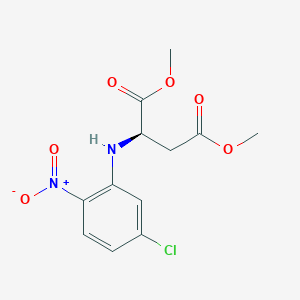
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
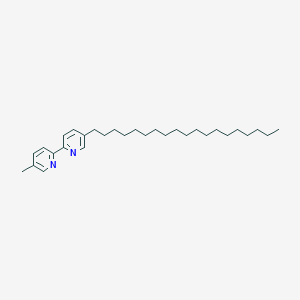
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
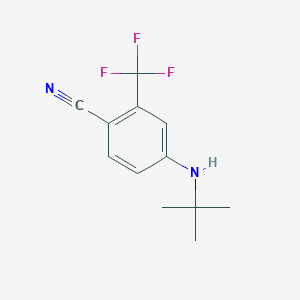
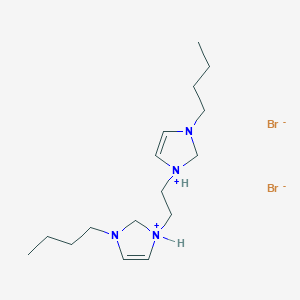

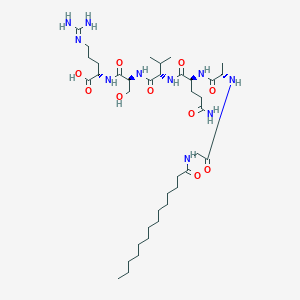
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
